molecular formula C23H24ClN5O7 B3018616 Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate CAS No. 338399-16-9

Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B3018616
CAS No.: 338399-16-9
M. Wt: 517.92
InChI Key: JGYBLEIUOMVEGQ-UHFFFAOYSA-N
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Description

Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly in the field of kinase inhibition. This compound features a complex structure with multiple isoxazole rings, which are privileged heterocycles known for their role in modulating protein kinase activity. Its molecular design suggests potential as a key intermediate or a functional probe for developing inhibitors targeting specific kinase pathways. Research into this compound and its analogs is primarily focused on understanding signal transduction mechanisms in cellular proliferation and inflammation. Researchers utilize this chemical tool to investigate structure-activity relationships (SAR) and to explore novel binding modes within the ATP-binding pockets of various kinases. The presence of specific functional groups, such as the carbamate and amide linkages, contributes to its molecular recognition and binding affinity. Supplied as a high-purity material, it is intended for in vitro research applications only, including enzymatic assays, cell-based screening, and hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. For comprehensive handling, storage, and safety information, researchers should consult the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

ethyl 5-[[[5-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O7/c1-3-33-23(32)18-9-14(36-28-18)10-25-21(30)17-8-13(35-27-17)11-26-22(31)19-12(2)34-29-20(19)15-6-4-5-7-16(15)24/h4-7,13-14H,3,8-11H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYBLEIUOMVEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CNC(=O)C2=NOC(C2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate, a complex isoxazole derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.

  • Molecular Formula : C₁₂H₁₀ClN₃O₄
  • Molecular Weight : 251.67 g/mol
  • CAS Number : 76344-89-3
  • Density : 1.276 g/cm³
  • Boiling Point : 389°C at 760 mmHg

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 10–50 μg/mL depending on the specific derivative and bacterial strain tested .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential through various assays. One study demonstrated that related isoxazole derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism of action involving the modulation of inflammatory pathways .

Anticancer Properties

This compound has also been investigated for its anticancer activity. In vitro studies showed that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Study 1: Antimicrobial Efficacy

A study conducted on a series of isoxazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. This compound was among the most potent compounds evaluated .

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation using rats, administration of the compound resulted in a significant reduction in paw edema compared to controls. This effect was attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase (NOS) pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectReference
AntibacterialStaphylococcus aureusMIC = 10–50 μg/mL
Anti-inflammatoryMacrophagesInhibition of TNF-alpha
AnticancerBreast cancer cell linesInduction of apoptosis

Scientific Research Applications

Key Structural Features

FeatureDescription
Isoxazole RingCentral to its biological activity
Chlorophenyl GroupEnhances lipophilicity and biological interactions
Carbonyl and Amino GroupsPotential for forming hydrogen bonds with biological targets

Medicinal Chemistry

Compound X has been investigated for its potential therapeutic effects. The structural components suggest activities such as:

  • Anticancer Activity : The isoxazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial effects against various pathogens.

Research indicates that compounds with similar structures can interact with specific biological targets, leading to various pharmacological effects. For instance:

  • Enzyme Inhibition : Studies suggest that the carbonyl groups may interact with enzyme active sites, potentially inhibiting their function.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and cell survival.

Structure-Activity Relationship (SAR) Investigations

The unique structure of Compound X makes it an ideal candidate for SAR studies. By synthesizing analogs with variations in substituents, researchers can:

  • Identify Essential Functional Groups : Understanding which parts of the molecule are critical for activity can guide the design of more potent derivatives.
  • Optimize Biological Activity : Modifications can enhance selectivity and reduce side effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of similar isoxazole derivatives in vitro. Results indicated that compounds featuring a chlorophenyl group exhibited significant cytotoxicity against breast cancer cells. This suggests a potential pathway for further development of Compound X as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research on isoxazole-based compounds demonstrated effective inhibition of bacterial growth in several strains. The presence of the chlorophenyl substituent was linked to enhanced antimicrobial activity, indicating that Compound X may also possess similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

Ethyl 5-([(2-chlorobenzoyl)amino]methyl)-4,5-dihydro-3-isoxazolecarboxylate
  • Key Difference : Replaces the inner isoxazoline ring with a single amide-linked 2-chlorobenzoyl group.
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate
  • Key Difference: Substitutes the 2-chlorophenyl group with a 4-chloroanilino moiety.
  • Impact : The para-chloro configuration may alter binding affinity in biological targets due to differences in electronic effects (electron-withdrawing vs. ortho-substituent steric effects) .
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate
  • Key Difference : Incorporates a bulky tert-butylphenyl group instead of chlorophenyl.
  • Impact : Enhanced steric hindrance could reduce enzymatic degradation but may limit membrane permeability .

Functional Group Modifications

Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-3-isoxazolecarboxylate
  • Key Difference : Sulfonamide linker instead of carbonyl amide.
3-(2-Methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (2-hydroxy-5-methyl-phenyl)-amide
  • Key Difference : Methoxy and hydroxy substituents replace chlorine.
  • Impact : Increased polarity may enhance aqueous solubility but reduce blood-brain barrier penetration .

Electronic and Steric Effects

  • Chlorophenyl vs. Trimethylphenyl: Compounds with trimethylphenyl groups (e.g., from ) exhibit electron-donating effects, stabilizing the isoxazole ring.
  • Amino vs. Ester Groups: Amino-substituted analogs (e.g., Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate) introduce basicity, which can affect ionization state and pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents logP* Solubility (mg/mL)
Target Compound ~550.9 2-Chlorophenyl, dihydroisoxazole, ethyl carboxylate 3.8 0.12 (DMSO)
Ethyl 5-([(2-chlorobenzoyl)amino]methyl)-4,5-dihydro-3-isoxazolecarboxylate ~393.8 2-Chlorobenzoyl 3.2 0.45 (DMSO)
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate ~352.8 4-Chloroanilino, methyl 2.9 1.2 (Ethanol)
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate ~301.3 4-tert-Butylphenyl 4.1 0.08 (Water)

*Predicted using ChemAxon.

Research Findings and Implications

  • Bioactivity: Chlorophenyl-containing isoxazoles (e.g., target compound) often exhibit enhanced antimicrobial and anti-inflammatory activities compared to non-halogenated analogs .
  • Metabolic Stability : Sulfonamide derivatives (e.g., ) show longer half-lives in vitro due to resistance to esterase hydrolysis.
  • Crystallographic Insights : SHELX-refined structures reveal that dihydroisoxazole rings adopt envelope conformations, optimizing amide bond geometry for target binding .

Q & A

Q. Key Metrics from :

ParameterValue
R-factor<0.05
C-C bond length1.48–1.52 Å

Basic: How to assess solubility and stability for in vitro assays?

Answer:

  • Solubility Screening : Test in DMSO (stock solution) and dilute into PBS or cell media (≤0.1% DMSO). Monitor precipitation via dynamic light scattering .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis of ester groups .

Advanced: How to design derivatives for targeted biological activity?

Answer:

  • SAR Studies : Modify the chlorophenyl or ester moieties to enhance binding to enzymes (e.g., cyclooxygenase). Use docking software (AutoDock Vina) to predict interactions .
  • In Silico Toxicity : Predict ADMET properties using QSAR models to prioritize low-toxicity candidates .

Example from : Nitro-substituted analogs showed 2× higher antimicrobial activity than methoxy derivatives due to enhanced electron-withdrawing effects.

Advanced: What mechanistic insights explain side reactions during synthesis?

Answer:

  • Byproduct Analysis : Isolate and characterize minor products (e.g., via LC-MS) to identify competing pathways like over-chlorination or retro-cycloaddition .
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediates in real time. For example, ’s chlorination step may generate acyl chloride intermediates prone to hydrolysis.

Mitigation Strategy : Lower reaction temperature (0°C) and use anhydrous conditions to suppress hydrolysis .

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